7-Octynoic acid
Overview
Description
Synthesis Analysis
The synthesis of acetylenic acids, including structures similar to 7-octynoic acid, often involves strategic methodologies to introduce the triple bond into the carbon chain effectively. For instance, the synthesis of cis- and trans-7- and 8-octadecenoic acids, which shares a similar conceptual approach to synthesizing acetylenic acids like 7-octynoic acid, utilizes methods ensuring structural precision (Fusari, Greenlee, & Brown, 1951). These methods underscore the importance of controlling stereochemistry and the positioning of the triple bond within the carbon chain.
Molecular Structure Analysis
The molecular structure of 7-octynoic acid, characterized by its acetylenic bond, significantly impacts its chemical reactivity and physical properties. Acetylenic bonds confer a degree of rigidity and electronic characteristics that are distinct from saturated or other unsaturated counterparts. The synthesis and study of various acetylenic acids, including pentadecynoic acids with different positions of the triple bond, highlight the nuanced differences these structural elements introduce (Howton & Stein, 1969).
Chemical Reactions and Properties
The chemical reactivity of 7-octynoic acid is influenced by the presence of the acetylenic bond and carboxylic acid group. These functional groups enable a variety of chemical transformations, including oxidation, reduction, and addition reactions. The study on the adsorption and reaction pathways of related compounds on copper surfaces provides insights into the potential reactivity of 7-octynoic acid in catalytic and surface chemistry contexts (Bavisotto et al., 2021).
Physical Properties Analysis
The physical properties of 7-octynoic acid, such as melting point, boiling point, and solubility, are directly related to its molecular structure. The alternating pattern of melting points observed in compounds with similar structural features indicates that the placement of the triple bond and the overall molecular geometry significantly influence these properties (Howton & Stein, 1969).
Chemical Properties Analysis
The chemical properties of 7-octynoic acid, including acidity, reactivity towards nucleophiles and electrophiles, and potential for polymerization or addition reactions, are pivotal for its applications in synthesis and materials science. Studies on similar acetylenic acids offer a framework for understanding the reactive potential of 7-octynoic acid in forming derivatives or undergoing transformations critical for creating complex molecular architectures (Seela, Sirivolu, & Chittepu, 2008).
Scientific Research Applications
1. Adsorption and Reaction Pathways on Copper
- Application Summary: The surface structure and reaction pathways of 7-octenoic acid are studied on a clean copper substrate in ultrahigh vacuum .
- Methods of Application: The study used a combination of reflection–absorption infrared spectroscopy, X-ray photoelectron spectroscopy, temperature-programmed desorption and scanning-tunneling microscopy, supplemented by first-principles density functional theory calculations .
- Results: 7-Octenoic acid adsorbs molecularly on copper below ∼260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases . It deprotonates following adsorption at ∼300 K to form an η 2 -7-octenoate species . This also lies flat at low coverages, but forms a more vertical self-assembled monolayer as the coverage increases . Heating causes the 7-octenoate species to start to tilt, which produces a small amount of carbon dioxide at ∼550 K and some hydrogen in a peak at ∼615 K ascribed to the reaction of these tilted species .
2. Synthesis of 2,2-Dimethyl-3-Hydroxy-7-Octynoic Acid
- Application Summary: 2,2-dimethyl-3-hydroxy-7-octynoic acid unit was prepared in eight steps from 1,5-pentanediol monobenzyl ether .
- Methods of Application: The synthesis involved several steps including oxidation, TBS protection, deprotection and Saponification with (1M) sodium hydroxide solution .
- Results: The Dhoya unit (8) was obtained in 75% overall yield .
3. PROTAC Linker
- Application Summary: 7-Octynoic acid is used as a PROTAC linker in the synthesis of a series of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are used to degrade specific proteins within cells .
- Methods of Application: The synthesis of PROTACs involves the connection of two different ligands by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
- Results: The use of 7-Octynoic acid as a PROTAC linker allows for the targeted degradation of specific proteins within cells .
Safety And Hazards
7-Octynoic acid causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
7-Octynoic acid is a promising compound in the field of protein degradation. Its use as a PROTAC linker in the synthesis of a series of PROTACs highlights its potential in the development of new therapeutic agents . Further studies are needed to explore its full potential and applications in various fields.
properties
IUPAC Name |
oct-7-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h1H,3-7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBHDZBQZOMDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415584 | |
Record name | 7-Octynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octynoic acid | |
CAS RN |
10297-09-3 | |
Record name | 7-Octynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oct-7-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.